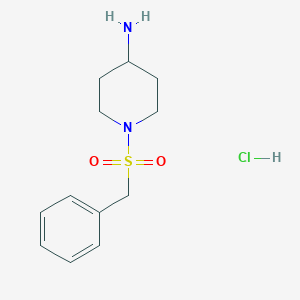

3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride

Overview

Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis

This involves analyzing the molecular structure of the compound. It includes understanding the arrangement of atoms, the type of bonds (covalent, ionic, etc.), and the shape of the molecule.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, molar mass, and chemical stability.Scientific Research Applications

Chemical Reactivity and Applications

- The study on the comparative decarboxylation of (benzothiazolyl-2)-acetic, -3-propionic, -glyoxylic, and -pyruvic acids highlighted the specific conditions under which these compounds undergo decarboxylation, emphasizing the structural requirements for such reactions. This research can be relevant for understanding the chemical behavior of related compounds, including 3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride, in synthesis and design of new molecules (Baudet & Otten, 1970).

- Another study focused on the transformation of saccharin into derivatives of imidazo[1,2‐b][1,2]-benzisothiazole and benzo[g][1,2,5]thiadiazocine, showcasing a complex chemical interconversion process. This research provides insights into the synthetic routes and potential applications of benzothiazole derivatives in creating novel chemical entities (Ashby, Griffiths, & Paton, 1978).

Corrosion Inhibition

- Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic solutions, indicating potential industrial applications in protecting metals from corrosion. This kind of research underscores the versatility of benzothiazole derivatives in applications beyond pharmaceuticals, pointing towards their use in materials science and engineering (Hu et al., 2016).

Novel Synthesis Approaches

- Innovative synthesis methods for benzothiazole derivatives and their applications in creating luminescent complexes, as well as their potential use in biological studies, have been explored. Such research not only expands the chemical understanding of these compounds but also opens up possibilities for their use in sensing, imaging, and therapeutic contexts (Kanwal et al., 2020).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it may pose to health and the environment.

Future Directions

This involves predicting or discussing the potential future applications or studies that can be done based on the current knowledge of the compound.

Please consult a chemistry textbook, scientific literature, or a reliable online resource for more detailed information. Always follow laboratory safety guidelines when handling chemical substances. If you have a specific question about this compound or a related topic, feel free to ask! I’m here to help.

properties

IUPAC Name |

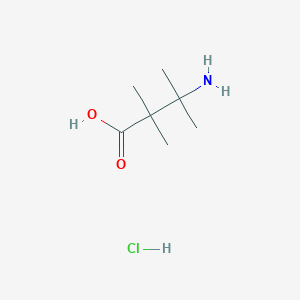

3-(benzimidazol-1-yl)-2-(propylamino)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2.2ClH/c1-2-7-14-11(13(17)18)8-16-9-15-10-5-3-4-6-12(10)16;;/h3-6,9,11,14H,2,7-8H2,1H3,(H,17,18);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNISFRAONFMSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(CN1C=NC2=CC=CC=C21)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B1523362.png)

![{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine](/img/structure/B1523363.png)

![2-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B1523369.png)

![tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523373.png)

![4-Oxa-7-azaspiro[2.5]octane hydrochloride](/img/structure/B1523378.png)